molecular formula C25H34O10 B224207 (4,5,17-Trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl) 2-hydroxy-2-methylbutanoate CAS No. 1259-86-5

(4,5,17-Trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl) 2-hydroxy-2-methylbutanoate

Numéro de catalogue: B224207
Numéro CAS: 1259-86-5
Poids moléculaire: 494.5 g/mol
Clé InChI: WRBGCYVAJRRQKP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Glaucarubinone is a quassinoid natural product isolated from several plant species, including Simarouba amara and Ailanthus altissima . This compound is of significant interest in oncological research due to its potent antitumor properties and its ability to target specific molecular pathways involved in cancer progression and drug resistance. In colorectal and pancreatic cancer research models, Glaucarubinone has been shown to inhibit tumor growth both in vitro and in vivo by targeting p-21-activated kinase 1 (PAK1) . PAK1 is a key regulatory kinase that enhances cancer progression by stimulating pathways such as Wnt/β-catenin, ERK, and AKT. Glaucarubinone-mediated downregulation of PAK1 leads to the subsequent suppression of critical downstream effectors, including hypoxia-inducible factor 1α (HIF-1α) and β-catenin, which are vital for cancer cell survival and proliferation . A prominent area of study is its role in overcoming Multidrug Resistance (MDR). Research on oral squamous cell carcinoma (KB cells) demonstrates that Glaucarubinone sensitizes resistant cancer cells to chemotherapeutic agents like Paclitaxel . It achieves this by inhibiting the function and expression of ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp), MRPs, and BCRP, which are responsible for pumping drugs out of cancer cells . Furthermore, the compound promotes ROS-dependent and p53-mediated activation of apoptotic signaling pathways, leading to cell death . Key Research Applications: Investigation of PAK1-dependent signaling pathways in cancer. Study of mechanisms to overcome multidrug resistance in oncology. Exploration of intrinsic mitochondrial apoptosis pathways. Chemical Properties: CAS Number: 1259-86-5 Molecular Formula: C 25 H 34 O 10 Molecular Weight: 494.53 g/mol Usage Note: This product is provided for Research Use Only (RUO) . It is strictly intended for laboratory research purposes and is not approved for diagnostic, therapeutic, or human use. Please refer to the product's Certificate of Analysis for specific handling and storage instructions.

Propriétés

IUPAC Name

(4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl) 2-hydroxy-2-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O10/c1-6-22(4,31)21(30)35-16-15-11(3)17(27)25(32)20-23(5)12(10(2)7-13(26)18(23)28)8-14(34-19(16)29)24(15,20)9-33-25/h7,11-12,14-18,20,27-28,31-32H,6,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBGCYVAJRRQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)OC1C2C(C(C3(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259-86-5
Record name Glaucarubinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277286
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Méthodes De Préparation

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction has emerged as the preferred method for glaucarubinone isolation due to its efficiency in disrupting plant cell walls. A standardized protocol involves:

  • Solvent selection : Sequential extraction with chloroform, methanol, and aqueous solvents to isolate polar and non-polar fractions.

  • Equipment parameters : Digital ultra-bath sonicator operating at 40 kHz, 30°C, and 60–100 W power.

  • Extraction duration : 40-minute cycles to maximize compound yield while minimizing thermal degradation.

Post-extraction, the solvent is evaporated under reduced pressure using rotary evaporators, yielding a syrupy residue. The crude extract is further desiccated on a water bath at 60°C to remove residual moisture.

Yield Calculation

Extract yield is calculated on a dry-weight basis using the formula:

Yield (%)=(Weight of dried extractWeight of initial plant material)×100\text{Yield (\%)} = \left(\frac{\text{Weight of dried extract}}{\text{Weight of initial plant material}}\right) \times 100

Reported yields for Simarouba glauca leaf extracts range from 8.2% (chloroform) to 12.5% (methanol).

Chromatographic Isolation of Glaucarubinone

Preparative Thin-Layer Chromatography (TLC)

Crude extracts are fractionated using silica gel TLC plates activated at 110°C for 30 minutes. A mobile phase of n-hexane:ethyl acetate (2:8 v/v) achieves optimal separation of quassinoids. Post-development, bands corresponding to glaucarubinone (Rf ≈ 0.22–0.24) are visualized under UV light (254 nm), scraped, and eluted with methanol.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC quantifies glaucarubinone content in bioactive fractions. Key parameters include:

  • Standard curve : Linear regression of glaucarubinone standards (2–6 µg/µL) at Rf 0.24.

  • Detection : Densitometric scanning at 254 nm, with a calibration equation of y=1.24x+0.18y = 1.24x + 0.18 (R2=0.998R^2 = 0.998).

  • Quantification : Fraction 4 (Fr4) from Simarouba glauca methanol extract contains 12.573 µg glaucarubinone per mg of extract.

Spectral Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR spectra confirm glaucarubinone’s structure through characteristic signals:

  • 1H^1\text{H}-NMR (400 MHz, CDCl3) : δ 5.68 (1H, d, J = 10.4 Hz, H-15), δ 3.12 (1H, m, H-5).

  • 13C^{13}\text{C}-NMR (100 MHz, CDCl3) : δ 170.2 (C-19), δ 79.8 (C-11).

Mass Spectrometry (MS)

High-resolution ESI-MS identifies the molecular ion peak at m/z 433.1932 [M+H]+^+, consistent with the molecular formula C20H28O9\text{C}_{20}\text{H}_{28}\text{O}_9.

Challenges and Optimization Strategies

Solvent Polarity and Compound Stability

Chloroform-methanol mixtures (1:1 v/v) enhance glaucarubinone solubility but require strict temperature control (<40°C) to prevent epoxidation. Aqueous extracts exhibit lower yields due to quassinoid hydrophobicity, necessitating surfactant-assisted extraction for improved recovery.

Scalability Limitations

Preparative TLC, while effective for laboratory-scale isolation, is impractical for industrial production. Column chromatography using reversed-phase C18 silica and gradient elution (methanol:water 70–100%) is under investigation for higher throughput.

Comparative Analysis of Extraction Methods

Table 1 summarizes key performance metrics across extraction techniques:

MethodYield (%)Purity (%)Time (h)
Ultrasonic (methanol)12.589.30.67
Maceration (ethanol)9.876.224
Soxhlet (chloroform)10.182.46

Data derived from .

Analyse Des Réactions Chimiques

Types de réactions : La glaucarubinone subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

    Agents oxydants : Comme le permanganate de potassium ou le trioxyde de chrome.

    Agents réducteurs : Comme le borohydrure de sodium ou l'hydrure de lithium aluminium.

    Réactifs de substitution : Tels que les halogènes ou les agents alkylants.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la glaucarubinone, chacun ayant potentiellement des activités biologiques différentes .

4. Applications de la recherche scientifique

5. Mécanisme d'action

Le mécanisme d'action de la glaucarubinone implique plusieurs cibles moléculaires et voies :

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues: Quassinoids

Quassinoids share a triterpene backbone but differ in substituents and oxidation states, leading to varied bioactivities. Below is a comparative analysis of glaucarubinone with other quassinoids:

Table 1: Key Quassinoids from Simarouba glauca and Their Properties
Compound Key Structural Features Primary Activities Toxicity Profile
Glaucarubinone C-15 ester group, pentacyclic core PAK1 inhibition, anti-cancer (CRC, pancreatic, HCC), anti-malarial High cytotoxicity in HDFs (IC₅₀: 166 nM)
Glaucarubin Lacks C-15 ester; contains hydroxyl groups Anti-amoebic, anti-malarial, moderate anti-cancer (Merkel cell carcinoma) Lower toxicity (IC₅₀: 160 nM in HDFs)
Ailanthinone Differentially oxidized C-20 position Anti-leukemic, cytotoxic against P388 lymphocytic leukemia Limited data
Holacanthone Epoxy group at C-13 Anti-leukemic, inhibits protein synthesis High cytotoxicity in normal cells

Key Findings :

  • Potency vs. Toxicity: Glaucarubinone exhibits stronger anti-cancer potency (e.g., IC₅₀ of 4 nM in Merkel cell carcinoma vs. 160 nM for glaucarubin) but higher toxicity in normal human dermal fibroblasts (HDFs), limiting its therapeutic window .
  • PAK1 Specificity: Unlike other quassinoids, glaucarubinone uniquely targets PAK1, disrupting HIF-1α and β-catenin pathways in colorectal cancer .

Comparison with Non-Quassinoid Anti-Cancer Agents

Glaucarubinone’s mechanism and efficacy differ significantly from non-quassinoid compounds:

Table 2: Functional Comparison with Non-Quassinoid Compounds
Compound Class Mechanism of Action Cancer Targets Synergy with Chemotherapy
Glaucarubinone Quassinoid PAK1 inhibition, ROS-mediated ABC transporter suppression Pancreatic, CRC, HCC Gemcitabine, paclitaxel
Bufalin Cardenolide Na⁺/K⁺-ATPase inhibition, apoptosis induction Breast, leukemia Limited data
Homoharringtonine Alkaloid Protein synthesis inhibition Chronic myeloid leukemia Cytarabine
FRAX597 Pyridopyrimidinone ATP-competitive PAK1/2/3 inhibition Pancreatic None reported

Key Findings :

  • PAK1 Targeting: Both glaucarubinone and FRAX597 inhibit PAK1, but glaucarubinone’s natural origin and multi-pathway effects (e.g., HIF-1α suppression) provide broader anti-tumor activity .
  • ROS-Mediated Chemosensitization: Glaucarubinone uniquely sensitizes cancer cells to paclitaxel via ROS-dependent ABC transporter inhibition, a mechanism absent in bufalin or homoharringtonine .

Toxicity and Selectivity Challenges

While glaucarubinone demonstrates potent anti-cancer effects, its toxicity in normal cells (e.g., IC₅₀ of 166 nM in HDFs) contrasts with glaucarubin’s lower toxicity profile . Structural studies indicate that modifications at the C-15 position can reduce toxicity while retaining efficacy, as seen in synthetic analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4,5,17-Trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl) 2-hydroxy-2-methylbutanoate
Reactant of Route 2
(4,5,17-Trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl) 2-hydroxy-2-methylbutanoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.